1-(6-Bromo-indan-1-YL)-piperazine
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Overview
Description
1-(6-Bromo-indan-1-YL)-piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to an indan ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-indan-1-YL)-piperazine typically involves the bromination of indan, followed by the introduction of the piperazine group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the selective bromination of the indan ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-indan-1-YL)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding indanones or carboxylic acids.
Reduction: Formation of indan derivatives with reduced functional groups.
Substitution: Formation of substituted indan-piperazine derivatives.
Scientific Research Applications
1-(6-Bromo-indan-1-YL)-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
- 1-(6-Chloro-indan-1-YL)-piperazine
- 1-(6-Fluoro-indan-1-YL)-piperazine
- 1-(6-Iodo-indan-1-YL)-piperazine
Comparison: 1-(6-Bromo-indan-1-YL)-piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions make this compound particularly interesting for various applications.
Properties
Molecular Formula |
C13H17BrN2 |
---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
1-(6-bromo-2,3-dihydro-1H-inden-1-yl)piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16/h1,3,9,13,15H,2,4-8H2 |
InChI Key |
SYMIPHKPMISYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)Br |
Origin of Product |
United States |
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